

Stability of the Monobactam Antibiotic BO-1165 Against Beta-Lactamases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of **BO-1165**, a monobactam antibiotic, in the presence of various bacterial beta-lactamases. The document synthesizes available data on its resistance to hydrolysis, inhibitory activity, and the methodologies used to determine these properties.

Executive Summary

BO-1165 is a monobactam antibiotic with a notable degree of stability against a wide range of common beta-lactamases.[1][2] It is not significantly hydrolyzed by common plasmid- and chromosomally-mediated Richmond-Sykes type Ia, Ic, and Id beta-lactamases.[1][2] However, some degree of hydrolysis has been observed with beta-lactamases from specific Gramnegative bacteria, including Proteus vulgaris, Pseudomonas cepacia (now Burkholderia cepacia), Klebsiella oxytoca, and Pseudomonas maltophilia (now Stenotrophomonas maltophilia).[3] BO-1165 also demonstrates inhibitory activity against the Enterobacter cloacae P99 and inducible Pseudomonas aeruginosa beta-lactamases.[1][2] Despite its general stability, bacteria with derepressed beta-lactamase expression may exhibit higher minimum inhibitory concentrations (MICs) for BO-1165.[1][2] Furthermore, exposure to BO-1165 has been shown to select for resistant isolates in E. cloacae and C. freundii.[1][2]

Quantitative Data Summary



While precise kinetic parameters (Km, Vmax, kcat) for the hydrolysis of **BO-1165** by specific beta-lactamases are not readily available in the published literature, the following tables summarize the qualitative stability and antimicrobial activity against beta-lactamase-producing organisms.

Table 1: Stability of **BO-1165** to Various Beta-Lactamases

Beta-Lactamase Source/Type	Stability of BO-1165	Reference
Plasmid-mediated (General)	Good	[3]
Chromosome-mediated (General)	Good	[3]
Richmond-Sykes Type Ia, Ic, Id	Not hydrolyzed to any appreciable extent	[1][2]
Proteus vulgaris	Slightly hydrolyzed	[3]
Pseudomonas cepacia (Burkholderia cepacia)	Slightly hydrolyzed	[3]
Klebsiella oxytoca	Slightly hydrolyzed	[3]
Pseudomonas maltophilia (Stenotrophomonas maltophilia)	Slightly hydrolyzed	[3]
Morganella morganii	More stable than carumonam and BO-1166 (cis-isomers)	[4]

Table 2: Inhibitory Activity of **BO-1165** Against Beta-Lactamases

Target Beta-Lactamase	Inhibitory Activity	Reference
Enterobacter cloacae P99	Inhibits	[1][2]
Inducible Pseudomonas aeruginosa beta-lactamases	Inhibits	[1][2]



Table 3: Minimum Inhibitory Concentrations (MICs) of **BO-1165** Against Beta-Lactamase-Producing Bacteria

Bacterial Species	Beta-Lactamase Production Status	MIC Range (μg/mL)	Reference
Enterobacter spp.	Derepressed	4 - 32	[1][2]
Citrobacter freundii	Derepressed	4 - 32	[1][2]
Majority of Enterobacteriaceae (not derepressed)	Not specified	≤ 0.125	[1][2]

Experimental Protocols

The following are detailed methodologies representative of the experiments used to assess the stability of **BO-1165** to beta-lactamases.

Beta-Lactamase Stability Assay (Spectrophotometric Method)

This protocol describes a common method for determining the rate of hydrolysis of a betalactam antibiotic by a purified beta-lactamase enzyme.

Objective: To quantify the stability of **BO-1165** against a specific beta-lactamase by measuring the change in absorbance as the beta-lactam ring is hydrolyzed.

Materials:

- Purified beta-lactamase preparation
- BO-1165 standard
- Phosphate buffer (e.g., 50 mM, pH 7.0)
- UV/Vis spectrophotometer



· Quartz cuvettes

Procedure:

- · Preparation of Reagents:
 - Prepare a stock solution of BO-1165 in the appropriate buffer.
 - Dilute the purified beta-lactamase to a working concentration in the same buffer.
- Spectrophotometer Setup:
 - Set the spectrophotometer to the wavelength of maximum absorbance for BO-1165 (this needs to be determined empirically).
 - Blank the instrument with the phosphate buffer.
- · Hydrolysis Reaction:
 - Add a known concentration of BO-1165 to a cuvette containing the buffer and allow the temperature to equilibrate (typically 25°C or 37°C).
 - Initiate the reaction by adding a small volume of the beta-lactamase solution to the cuvette and mix quickly.
 - Immediately begin recording the absorbance at regular intervals for a set period. A
 decrease in absorbance indicates hydrolysis of the beta-lactam ring.
- Data Analysis:
 - The initial rate of hydrolysis is determined from the linear portion of the absorbance vs.
 time plot.
 - Kinetic parameters such as Vmax and Km can be calculated by measuring the initial rates at various substrate (BO-1165) concentrations and fitting the data to the Michaelis-Menten equation.
 - The catalytic efficiency (kcat/Km) can then be determined.



Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol outlines the standardized method for determining the MIC of **BO-1165** against beta-lactamase-producing bacterial strains.

Objective: To determine the lowest concentration of **BO-1165** that inhibits the visible growth of a bacterial isolate.

Materials:

- BO-1165 stock solution
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 108 CFU/mL)
- Incubator (35°C ± 2°C)

Procedure:

- Preparation of Antibiotic Dilutions:
 - Perform serial twofold dilutions of the BO-1165 stock solution in CAMHB in the wells of a
 96-well plate to achieve the desired final concentration range.
- Inoculation:
 - Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
 - Inoculate each well containing the antibiotic dilutions with the bacterial suspension.
 - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation:



- Incubate the microtiter plates at 35° C \pm 2° C for 16-20 hours in ambient air.
- · Reading Results:
 - Following incubation, examine the plates for bacterial growth (turbidity).
 - The MIC is the lowest concentration of **BO-1165** at which there is no visible growth.

Visualizations

Beta-Lactamase Induction Signaling Pathway

The induction of chromosomal AmpC beta-lactamases, for which **BO-1165** is a poor inducer, is a complex process linked to peptidoglycan recycling.[1][2] The core pathway involves the proteins AmpG, AmpD, and AmpR.



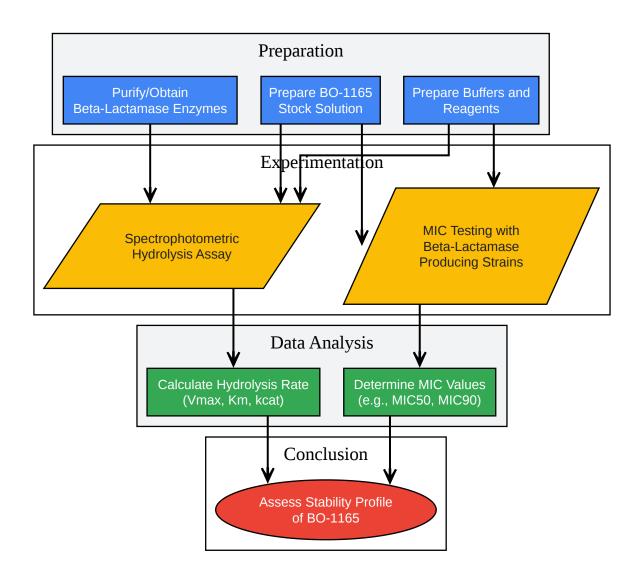
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Caption: The AmpG-AmpR-AmpC signaling pathway for inducible beta-lactamase expression.

Experimental Workflow for Beta-Lactamase Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of an antibiotic like **BO-1165** against a panel of beta-lactamases.





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Caption: A generalized workflow for determining the stability of **BO-1165** to beta-lactamases.

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